molecular formula C9H11N5 B13331440 1-Methyl-3-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine

1-Methyl-3-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine

Katalognummer: B13331440
Molekulargewicht: 189.22 g/mol
InChI-Schlüssel: HQYISLJQXVQXAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-3-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine is a chemical compound with a unique structure that makes it valuable for various scientific research applications. This compound is characterized by the presence of a pyrazole ring substituted with a methyl group and a pyridazine ring, which also contains a methyl substituent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution Reactions:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of a suitable dicarbonyl compound with hydrazine.

    Coupling Reactions: The final step involves coupling the pyrazole and pyridazine rings through a condensation reaction, often using a dehydrating agent like phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-3-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

1-Methyl-3-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 1-Methyl-3-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Methyl-3-(6-methylpyridazin-3-yl)-1H-pyrazol-4-amine
  • 1-Methyl-3-(6-methylpyridazin-3-yl)-1H-pyrazol-6-amine
  • 1-Methyl-3-(6-methylpyridazin-3-yl)-1H-pyrazol-5-ol

Uniqueness

1-Methyl-3-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole and pyridazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C9H11N5

Molekulargewicht

189.22 g/mol

IUPAC-Name

2-methyl-5-(6-methylpyridazin-3-yl)pyrazol-3-amine

InChI

InChI=1S/C9H11N5/c1-6-3-4-7(12-11-6)8-5-9(10)14(2)13-8/h3-5H,10H2,1-2H3

InChI-Schlüssel

HQYISLJQXVQXAB-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN=C(C=C1)C2=NN(C(=C2)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.